molecular formula C14H11NO5 B1206483 Flindersiamine CAS No. 522-06-5

Flindersiamine

Cat. No.: B1206483
CAS No.: 522-06-5
M. Wt: 273.24 g/mol
InChI Key: IMJCEVWDXKCHOI-UHFFFAOYSA-N
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Description

Flindersiamine is a furoquinoline alkaloid predominantly isolated from plants in the Rutaceae family, including Esenbeckia alata, Vepris spp., and Helietta parvifolia . Structurally, it features a fused furan and quinoline ring system, with variations in methoxy and methyl substituents influencing its bioactivity . This compound exhibits diverse pharmacological properties, including cytotoxicity against cancer cells, antifungal activity, antifouling effects, and synergistic insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flindersiamine can be synthesized through various methods. One common approach involves the use of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- and sodium methoxide . The reaction conditions typically involve refluxing the reactants in a suitable solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from plant materials. For instance, the leaves and twigs of Helietta parvifolia are extracted using a soxhlet apparatus with petroleum ether, followed by methanol extraction . The crude alkaloid fraction is then purified through column chromatography to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Flindersiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Flindersiamine exhibits notable antimicrobial properties, particularly against certain bacteria and fungi. Research indicates its effectiveness against:

  • Gram-positive bacteria : Moderate activity against Staphylococcus aureus and Enterococcus faecalis has been documented, with Minimum Inhibitory Concentrations (MICs) indicating effectiveness at concentrations around 9.073 mM .
  • Fungal pathogens : It has shown antifungal activity against Leucoagaricus gongylophorus, a symbiotic fungus associated with leaf-cutting ants, highlighting its potential in biological pest control .

Table 1: Antimicrobial Efficacy of this compound

PathogenTypeMIC (mM)
Staphylococcus aureusGram-positive9.073
Enterococcus faecalisGram-positive10.7
Leucoagaricus gongylophorusFungalNot specified

Antifungal Properties

This compound has also been tested against various plant pathogens, demonstrating antifungal properties that could be harnessed in agriculture:

  • Plant Pathogens : It has shown effectiveness against root rot and wilt diseases caused by pathogens like Rhizoctonia solani and Fusarium solani in agricultural settings .

Potential in Cancer Therapy

Recent studies have explored the potential of this compound and related compounds in cancer treatment:

  • Inhibition of Tumor Growth : Some furoquinoline alkaloids, including this compound, have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy. For example, dictamnine, another alkaloid within the same family, has been noted for its ability to inhibit lung cancer growth through specific molecular pathways .

Cardiovascular Applications

Research indicates that this compound may influence cardiovascular health:

  • Antiplatelet Activity : Compounds similar to this compound have shown potential in inhibiting platelet aggregation, which could be beneficial for cardiovascular health management .

Case Study 1: Antimicrobial Efficacy Assessment

A study conducted on the antimicrobial activity of this compound derivatives revealed varying degrees of effectiveness against multiple strains of bacteria. The presence of specific functional groups was correlated with enhanced bioactivity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Agricultural Application

In agricultural research, this compound was tested for its antifungal properties against common plant pathogens. The results indicated significant potential for use as a natural pesticide alternative, reducing reliance on synthetic chemicals .

Mechanism of Action

The mechanism of action of flindersiamine involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases. Additionally, this compound’s anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Furoquinoline Alkaloids

Structural Similarities and Differences

Flindersiamine shares a core furoquinoline scaffold with related alkaloids such as kokusaginine, skimmianine, maculine, and dictamnine. Key distinctions arise from substituent patterns:

  • This compound : Contains methoxy groups at positions 4' and 7 .
  • Kokusaginine : Differs in methoxy substitution at position 6 .
  • Isothis compound : A structural isomer of this compound with altered substituent positions .
  • Skimmianine : Features additional hydroxyl or methoxy groups at positions 4 and 7 .

Cytotoxicity Against Cancer Cell Lines

This compound demonstrates selective cytotoxicity, particularly against leukemia and ovarian cancer cells. Comparative data are summarized below:

Table 1: Cytotoxic Effects of Furoquinoline Alkaloids

Compound Cell Line (Cancer Type) Inhibition Rate Concentration Source
This compound K562 (leukemia) 90% 20 µM
Kokusaginine K562 (leukemia) 85% 20 µM
Skimmianine A2780 (ovarian) Weak activity 10 µM
Maculine A2780 (ovarian) Weak activity 10 µM

This compound outperforms kokusaginine in K562 cells but shows comparable weak activity in ovarian cancer models .

Antifungal Activity

This compound and related alkaloids inhibit pathogenic fungi, with varying potency:

Table 2: Antifungal Activity of Furoquinoline Alkaloids

Compound Target Fungus MIC/Inhibition Source
This compound Leucoagaricus gongylophorus 25 µg/mL
Kokusaginine Leucoagaricus gongylophorus 25 µg/mL
Dictamnine Cladosporium cucumerinum 125.6 µM
Maculine Candida albicans Phototoxic under UV

This compound and kokusaginine exhibit equivalent antifungal potency against L. gongylophorus, while dictamnine is less effective .

Antifouling Activity

Table 3: Antifouling Effects Against Mytilus edulis

Compound EC50 (nmol/cm²) Source
This compound 5.56
Kokusaginine 3.86
N-Methyltetrahydroellipticine 1.78

Kokusaginine shows superior antifouling activity compared to this compound, though both are less potent than non-furoquinoline alkaloids .

Synergistic Insecticidal Activity

This compound uniquely enhances the efficacy of pyrethrins against Musca domestica (houseflies), reducing the required pyrethrin dose by 50% .

Molecular Interactions

  • UBA5 Binding : this compound and kokusaginine exhibit strong docking affinity with UBA5, a ubiquitin-activating enzyme linked to leukemia progression .
  • Trypanocidal Activity: Derivatives of this compound and kokusaginine show improved activity against Trypanosoma cruzi (EC50: 2.1 µM), surpassing benznidazole (EC50: 6.8 µM) .

Toxicity and Derivatives

This compound derivatives display reduced toxicity compared to native alkaloids. For example, fluorinated analogues of dictamnine retain bioactivity with lower cardiotoxicity .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating Flindersiamine from natural sources, and how can extraction efficiency be optimized?

this compound, a furoquinoline alkaloid, is typically isolated via solvent extraction followed by chromatographic purification. For example, from Helietta parvifolia (Rutaceae), researchers used methanol extraction, followed by partitioning with organic solvents (e.g., chloroform) and column chromatography (silica gel or Sephadex) for purification . Optimization involves adjusting solvent polarity (e.g., hexane-ethyl acetate gradients) and verifying purity via TLC/HPLC. Yield improvements may require plant material selection (e.g., leaves vs. twigs) and seasonal variation analysis. Spectral techniques (NMR, MS) confirm structural integrity post-isolation .

Q. How is this compound structurally characterized, and what analytical techniques are critical for distinguishing it from analogs like isothis compound?

Structural characterization relies on UV, IR, NMR (¹H/¹³C), and high-resolution mass spectrometry. Key distinctions from analogs (e.g., isothis compound) arise from substituent positioning on the furoquinoline backbone. For instance, NOESY NMR can resolve spatial differences in methoxy or methyl groups. X-ray crystallography provides definitive confirmation but requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies (e.g., synergistic vs. standalone effects)?

Contradictions may stem from variations in experimental models (e.g., insect vs. mammalian cells) or assay conditions (e.g., concentration ranges). To address this:

  • Conduct dose-response studies to identify activity thresholds.
  • Replicate assays under standardized conditions (e.g., ISO guidelines for cytotoxicity).
  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results .
    For example, Langat (2011) observed synergism with pyrethrins in Musca domestica but noted no standalone insecticidal activity at tested doses, highlighting model-specific effects .

Q. What experimental designs are recommended to assess this compound’s stability under varying storage and processing conditions?

Stability studies should follow ICH Q1A guidelines:

  • Test degradation under stress conditions (heat, light, humidity).
  • Monitor via HPLC-MS for decomposition products (e.g., demethylated derivatives).
  • Use kinetic modeling (Arrhenius equation) to predict shelf life.
    For lab-scale stability, store samples in amber vials at -20°C with desiccants and validate recovery rates after freeze-thaw cycles .

Q. How can researchers address low reproducibility in this compound’s pharmacological effects across in vitro and in vivo models?

Reproducibility issues often arise from:

  • Variable compound purity (e.g., trace alkaloid contaminants).
  • Differences in metabolism (e.g., cytochrome P450 activity in animal models).
    Solutions include:
  • Standardizing compound sources (e.g., certified reference materials).
  • Reporting detailed pharmacokinetic parameters (e.g., bioavailability, half-life).
  • Using isogenic animal models to reduce genetic variability .

Q. Methodological and Analytical Challenges

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioactivity while minimizing byproduct formation?

Synthetic optimization involves:

  • Protecting group strategies (e.g., acetylating reactive hydroxyl groups).
  • Metal-free catalysis to reduce side reactions.
  • Green chemistry principles (e.g., microwave-assisted synthesis for faster kinetics).
    Post-synthesis, purify derivatives via preparative HPLC and characterize using LC-MS/MS to confirm regioselectivity .

Q. How should researchers design a risk assessment framework for this compound’s potential off-target effects in pharmacological studies?

A tiered approach is recommended:

In silico screening : Use tools like SwissTargetPrediction to identify putative targets.

In vitro panels : Test against CYP enzymes, hERG channels, and primary hepatocytes.

In vivo toxicokinetics : Measure organ-specific accumulation (e.g., liver, kidneys) via radiolabeled tracing .

Q. Data Interpretation and Integration

Q. What statistical methods are suitable for analyzing dose-dependent and time-course bioactivity data for this compound?

  • Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
  • Mixed-effects models for longitudinal data (e.g., tumor growth inhibition over time).
  • Principal component analysis (PCA) to disentangle multifactorial effects .

Q. How can researchers integrate new this compound data with existing literature to identify understudied therapeutic applications?

  • Systematic reviews with PRISMA guidelines to map current evidence.
  • Meta-analysis of bioactivity datasets (e.g., ChEMBL, PubChem) to identify potency trends.
  • Network pharmacology to predict pathway interactions (e.g., KEGG, Reactome) .

Properties

IUPAC Name

8,16-dimethoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-16-11-7-3-4-18-14(7)15-10-8(11)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCEVWDXKCHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=C(C4=C(C=C31)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200229
Record name Flindersiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-06-5
Record name Flindersiamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Flindersiamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flindersiamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284684
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Record name Flindersiamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLINDERSIAMINE
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Retrosynthesis Analysis

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